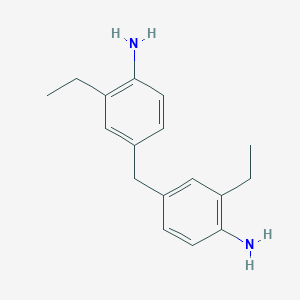

4,4'-Methylenebis(2-ethylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2-ethylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2-ethylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2-ethylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-amino-3-ethylphenyl)methyl]-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h5-8,10-11H,3-4,9,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEVWPCAHIAUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051841 | |

| Record name | 4,4'-Methylenebis(2-ethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to brown oily liquid; [Aceto MSDS] | |

| Record name | 4,4'-Methylenebis(2-ethylbenzenamine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19900-65-3 | |

| Record name | 4,4′-Methylenebis[2-ethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19900-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2-ethylbenzamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2-ethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2-ethylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-ETHYLBENZAMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y12TKY67B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Crystallization of 4,4'-Methylenebis(2-ethylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization of 4,4'-Methylenebis(2-ethylaniline), a diamine compound of interest in polymer chemistry and as a building block in organic synthesis. While specific literature on the detailed experimental protocol for this exact molecule is scarce, this guide furnishes a robust synthesis and crystallization procedure adapted from established methods for structurally analogous compounds.

Physical and Chemical Properties

4,4'-Methylenebis(2-ethylaniline), also known as 4,4'-Diamino-3,3'-diethyldiphenylmethane, is commercially available, typically with a purity of over 98.0%[1]. Its physical appearance ranges from a white to yellow or orange powder or crystalline solid[1].

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [2] |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Purity | >98.0% | [1] |

Synthesis Protocol

The primary route for synthesizing 4,4'-Methylenebis(2-ethylaniline) is the acid-catalyzed condensation of 2-ethylaniline with a formaldehyde source, such as paraformaldehyde or formalin[3][4]. This electrophilic aromatic substitution reaction is a well-established method for producing methylene-bridged anilines. The following protocol is adapted from the successful synthesis of the closely related 4,4'-methylenebis(2,6-diethylaniline)[3][5].

Reaction Scheme:

Figure 1: Synthesis pathway for 4,4'-Methylenebis(2-ethylaniline).

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-ethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in 100 mL of water[3]. Note: The molar ratios are based on the synthesis of a similar compound and may require optimization.

-

Reaction Execution: Heat the mixture to 80-100°C in an oil bath under an inert atmosphere (e.g., argon) for 3-6 hours[3][4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) to neutralize the acid until the mixture is alkaline. This will cause the product to precipitate[3].

-

Isolation: Filter the precipitate and wash it with water to remove any remaining salts. Dry the crude product in an oven at a moderate temperature (e.g., 70°C) for 12 hours[3][5].

Alternative Synthesis Method:

A patented alternative involves reacting the hydrochloride salt of the aniline with dimethylsulfoxide (DMSO) at elevated temperatures (100-150°C)[6]. This method avoids the use of formaldehyde directly.

Crystallization Protocol

Purification of the crude 4,4'-Methylenebis(2-ethylaniline) is achieved through crystallization. The choice of solvent is crucial for obtaining high-purity crystals.

Experimental Workflow:

Figure 2: General workflow for the crystallization of 4,4'-Methylenebis(2-ethylaniline).

Procedure:

-

Solvent Selection: Based on protocols for analogous compounds, suitable solvent systems include a mixture of DMSO and water (e.g., 80:20 v/v), or alcohols like ethanol or isopropanol[3][4][6]. Toluene is another potential solvent[3][4].

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to remove impurities[4].

-

Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Crystal Growth: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, a very slow cooling rate (e.g., 5 K per hour) can be employed[3][5]. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data (from Analogous Compounds)

The following table summarizes yields and melting points for compounds structurally similar to 4,4'-Methylenebis(2-ethylaniline). This data can serve as a benchmark for the expected outcome of the synthesis.

| Compound | Synthesis Method | Yield | Melting Point (°C) | Reference |

| 4,4'-Methylenebis(2,6-diethylaniline) | 2,6-diethylaniline + Paraformaldehyde/HCl | 94% | - | [3][5] |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 3-chloro-2,6-diethylaniline + Paraformaldehyde/HCl | 93% | 87.1 - 89.1 | [3][4] |

| 4,4'-Methylenebis(2,6-dimethylaniline) | 2,6-dimethylaniline hydrochloride + DMSO | - | 119 - 120 | [6] |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | Not specified | - | 85 | [7] |

Disclaimer: The provided protocols are based on established procedures for structurally related compounds and may require optimization for the synthesis and crystallization of 4,4'-Methylenebis(2-ethylaniline). Standard laboratory safety procedures should be followed at all times.

References

- 1. 4,4'-Methylenebis(2-ethylaniline), 25G | Labscoop [labscoop.com]

- 2. 4,4'-Methylenebis(2-ethylbenzenamine) | 19900-65-3 [chemicalbook.com]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 7. 4,4'-Methylenebis(2-ethyl-6-methylaniline) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Methylenebis(2-ethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-ethylaniline), also known as MBOEA, is an aromatic amine of significant interest in various industrial applications, primarily as a curing agent for epoxy resins and polyurethanes. Its molecular structure, characterized by two ethyl-substituted aniline rings linked by a methylene bridge, imparts specific physical and chemical properties that are crucial for its performance in these applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(2-ethylaniline), along with detailed experimental protocols for their determination and a visualization of its synthesis workflow. Understanding these properties is essential for its proper handling, application, and for the development of new materials.

Physicochemical Properties

The key physicochemical properties of 4,4'-Methylenebis(2-ethylaniline) are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimations and should be considered as such.

| Property | Value |

| Molecular Formula | C17H22N2 |

| Molecular Weight | 254.37 g/mol |

| CAS Number | 19900-65-3 |

| Appearance | White to yellow to orange powder or crystal |

| Melting Point | 45.5-46.5 °C (recrystallized from hexane/benzene 1:1)[1] |

| Boiling Point | 387.59 °C (rough estimate)[1] |

| Density | 1.0344 g/cm³ (rough estimate)[1] |

| pKa | 5.10 ± 0.25 (Predicted)[1] |

| Solubility | Soluble in toluene.[2] Insoluble in water. General solubility in other organic solvents is expected but not explicitly detailed in the reviewed literature. |

| Vapor Pressure | Not experimentally determined. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for aromatic amines and are adaptable for 4,4'-Methylenebis(2-ethylaniline).

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 4,4'-Methylenebis(2-ethylaniline) is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure substance, the melting range should be narrow (typically within 1-2°C).

Determination of Boiling Point (Micro Method)

Given the high estimated boiling point, a micro-boiling point determination method is recommended to minimize decomposition.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer (-10 to 400°C)

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Place a small amount of 4,4'-Methylenebis(2-ethylaniline) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or an oil bath, making sure the sample is fully immersed in the oil.

-

Heat the oil bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Solvents to be tested:

-

Water

-

5% Hydrochloric acid (aq)

-

5% Sodium hydroxide (aq)

-

Toluene

-

Ethanol

-

Acetone

-

Hexane

Procedure:

-

Place approximately 10-20 mg of 4,4'-Methylenebis(2-ethylaniline) into a series of clean, dry test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

For sparingly soluble samples, gentle warming can be applied to assess temperature effects on solubility, but care should be taken due to the relatively low melting point of the compound.

Synthesis of 4,4'-Methylenebis(2-ethylaniline)

The synthesis of 4,4'-Methylenebis(2-ethylaniline) typically involves the condensation of 2-ethylaniline with formaldehyde in the presence of an acid catalyst. The following is a representative workflow.

Caption: Synthesis workflow for 4,4'-Methylenebis(2-ethylaniline).

Logical Relationships in Analytical Purity Assessment

The purity of 4,4'-Methylenebis(2-ethylaniline) is critical for its application. A logical workflow for assessing its purity involves a combination of chromatographic and spectroscopic techniques.

Caption: Logical workflow for the purity assessment of aromatic amines.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 4,4'-Methylenebis(2-ethylaniline). The presented data, compiled from available literature, offers a valuable resource for researchers and professionals. The inclusion of generalized experimental protocols provides a practical framework for the in-house determination of these properties. The synthesis and analytical workflows, visualized using Graphviz, offer a clear and concise representation of the key processes involved in the production and quality control of this important industrial chemical. Further experimental investigation is warranted to replace estimated values with definitively determined data to enhance the understanding and application of 4,4'-Methylenebis(2-ethylaniline).

References

Spectroscopic Analysis of 4,4'-Methylenebis(2-ethylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4,4'-Methylenebis(2-ethylaniline), a diamine compound used as a curing agent and chemical intermediate. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, comprehensive experimental protocols for acquiring this data, and logical workflows for spectral interpretation.

Data Presentation

Table 1: Predicted ¹H NMR Data for 4,4'-Methylenebis(2-ethylaniline)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl group) | 1.1 - 1.3 | Triplet | 6H |

| -CH₂- (ethyl group) | 2.4 - 2.6 | Quartet | 4H |

| Ar-CH₂-Ar | 3.7 - 3.9 | Singlet | 2H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 4H |

| Aromatic H | 6.5 - 7.0 | Multiplet | 6H |

Table 2: Predicted ¹³C NMR Data for 4,4'-Methylenebis(2-ethylaniline)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl group) | 13 - 16 |

| -CH₂- (ethyl group) | 23 - 26 |

| Ar-CH₂-Ar | 39 - 42 |

| Aromatic C | 115 - 145 |

Table 3: Predicted FTIR Data for 4,4'-Methylenebis(2-ethylaniline)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Stretching |

| C=C Stretch (Aromatic) | 1500 - 1600 | Ring stretching |

| N-H Bend | 1580 - 1650 | Scissoring |

| C-N Stretch | 1250 - 1340 | Stretching |

| C-H Bend (Aromatic) | 750 - 900 | Out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR spectroscopy on 4,4'-Methylenebis(2-ethylaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4,4'-Methylenebis(2-ethylaniline) sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4,4'-Methylenebis(2-ethylaniline) sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to acquire (e.g., 8-16 scans for good signal-to-noise).

-

Acquire the free induction decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

4,4'-Methylenebis(2-ethylaniline) sample

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Spatula

-

Agate mortar and pestle (for KBr pellet method)

-

Potassium bromide (KBr), spectroscopic grade

Procedure (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4,4'-Methylenebis(2-ethylaniline) sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the known vibrational frequencies of functional groups to confirm the structure.

-

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analysis of 4,4'-Methylenebis(2-ethylaniline).

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methylene-Bridged Aromatic Amines

Disclaimer: This technical guide addresses the thermal stability and decomposition of methylene-bridged aromatic amines, using 4,4'-methylenedianiline (MDA) as a primary example due to the lack of publicly available data for 4,4'-Methylenebis(2-ethylaniline). The information presented for MDA should be considered as an illustrative analogue to understand the potential thermal behavior of 4,4'-Methylenebis(2-ethylaniline).

Introduction

4,4'-Methylenebis(2-ethylaniline) is an aromatic amine of significant interest in polymer chemistry and as an intermediate in various industrial applications. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, processing, and for predicting the lifespan of materials derived from it. This guide provides an overview of the thermal properties of methylene-bridged aromatic amines, with a focus on the data available for the closely related compound, 4,4'-methylenedianiline (MDA).

Thermal Stability of Methylene-Bridged Aromatic Amines

The thermal stability of aromatic amines is influenced by the nature and position of substituents on the aromatic rings. In the case of 4,4'-Methylenebis(2-ethylaniline), the ethyl groups in the ortho positions to the amine functionalities may sterically hinder certain decomposition pathways, potentially influencing the onset of thermal degradation compared to the unsubstituted 4,4'-methylenedianiline.

While specific quantitative data for 4,4'-Methylenebis(2-ethylaniline) is not available in the public domain, a safety data sheet for 4,4'-methylenedianiline indicates a decomposition temperature of 270 °C[1]. This provides a baseline for understanding the thermal limits of this class of compounds.

Quantitative Data for 4,4'-Methylenedianiline (MDA)

The following table summarizes the available thermal decomposition data for 4,4'-methylenedianiline.

| Parameter | Value | Reference |

| Decomposition Temperature | 270 °C | [1] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Aniline | [1] |

Experimental Protocols

A standard method for evaluating the thermal stability of a compound like 4,4'-Methylenebis(2-ethylaniline) is Thermogravimetric Analysis (TGA). A typical experimental protocol is detailed below.

Thermogravimetric Analysis (TGA) of an Aromatic Amine

-

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of controlled heating rates, and a system for controlling the atmosphere (e.g., nitrogen or air).

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of the aromatic amine is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any residual air and to provide an inert atmosphere for the analysis.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

-

Visualizations

The following diagrams illustrate a general workflow for thermal analysis and the potential decomposition products of a methylene-bridged aromatic amine, using MDA as an example.

Caption: A generalized workflow for the thermal analysis of aromatic amines.

Caption: Potential hazardous decomposition products of 4,4'-methylenedianiline.

Conclusion

While specific experimental data on the thermal stability and decomposition of 4,4'-Methylenebis(2-ethylaniline) remains elusive in publicly accessible literature, an analysis of the closely related compound, 4,4'-methylenedianiline, provides valuable insights. It is anticipated that 4,4'-Methylenebis(2-ethylaniline) would exhibit a complex decomposition profile at elevated temperatures, likely yielding a range of nitrogenous and carbonaceous byproducts. Further experimental investigation utilizing techniques such as TGA, DSC, and Pyrolysis-GC-MS is essential to fully characterize the thermal behavior of this compound and to ensure its safe and effective application in various fields.

References

An In-depth Technical Guide to the Solubility Parameters of 4,4'-Methylenebis(2-ethylaniline)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility parameters of 4,4'-Methylenebis(2-ethylaniline), a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for determining and estimating its Hansen Solubility Parameters (HSP). Understanding these parameters is crucial for predicting the compound's miscibility and interaction with common solvents, which is essential for formulation, synthesis, and purification processes.

Introduction to Solubility Parameters

Solubility parameters provide a numerical measure to predict how well a material will dissolve in a given solvent. The concept is famously summarized as "like dissolves like." Two main types of solubility parameters are the Hildebrand and the Hansen parameters.

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density of a substance and is a single-value parameter.[1][2][3] It is most effective for nonpolar and slightly polar systems.[3]

Hansen Solubility Parameters (HSP): This is a more advanced, three-component system that offers greater accuracy, especially for complex molecules. The total Hildebrand parameter is divided into three components representing different intermolecular forces:[4][5]

-

δD (Dispersion): Arising from atomic forces (van der Waals forces).

-

δP (Polar): Arising from molecular dipole moments.

-

δH (Hydrogen Bonding): Arising from electron-sharing between electronegative atoms (like N, O) and hydrogen atoms.

The relationship between these parameters is given by the equation:

Estimating Solubility Parameters for 4,4'-Methylenebis(2-ethylaniline)

In the absence of direct experimental data for 4,4'-Methylenebis(2-ethylaniline), we can use data from structurally similar compounds as a starting point. Aniline is a fundamental building block of the target molecule.

Table 1: Hansen Solubility Parameters of Aniline

| Compound | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Aniline | 62-53-3 | 20.1 | 5.8 | 11.2 |

Source: Prof Steven Abbott, "HSP Basics"[4]

These values for aniline can serve as a baseline for estimating the parameters of 4,4'-Methylenebis(2-ethylaniline). The presence of ethyl groups and the methylene bridge in the target molecule will influence these values, likely increasing the dispersion component (δD) and slightly altering the polar and hydrogen bonding components. For a more accurate determination, experimental or computational methods are recommended.

Experimental Determination of Hansen Solubility Parameters

The most reliable method for determining the HSP of a compound is through experimental solubility testing. This involves observing the solubility of the target compound in a range of solvents with known HSPs.[7][8]

This method involves testing the solubility of 4,4'-Methylenebis(2-ethylaniline) in a series of well-characterized solvents. The solvents that dissolve the compound are considered "good" solvents, while those that do not are "poor" solvents.

Materials and Equipment:

-

Sample of 4,4'-Methylenebis(2-ethylaniline)

-

A set of 20-40 solvents with known Hansen Solubility Parameters

-

Small, sealable vials or test tubes

-

Vortex mixer or shaker

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

Solvent Selection: Choose a diverse range of solvents with varying δD, δP, and δH values to cover a broad area of the Hansen space.

-

Sample Preparation: Accurately weigh a small amount of 4,4'-Methylenebis(2-ethylaniline) into each vial (e.g., 0.1 g).

-

Solvent Addition: Add a measured volume of each selected solvent to the vials (e.g., 2 mL).

-

Mixing: Seal the vials and agitate them vigorously using a vortex mixer or shaker until the solute is fully dispersed.

-

Equilibration: Allow the vials to equilibrate at a constant temperature for a set period (e.g., 24 hours).

-

Observation: Visually assess the solubility of the compound in each solvent. Assign a score (e.g., 1 for soluble, 0 for insoluble). A substance is typically considered "soluble" if it forms a clear, homogeneous solution.

-

Data Analysis: The HSPs of the "good" solvents are plotted in a 3D Hansen space. A sphere is then computationally fitted to enclose the maximum number of "good" solvents while excluding the "poor" ones. The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute.

The "distance" (Ra) between the solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

References

- 1. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 2. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kinampark.com [kinampark.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 4,4'-Methylenebis(2-ethylaniline) in a Laboratory Setting

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the specific Safety Data Sheet (SDS) for 4,4'-Methylenebis(2-ethylaniline) and adhere to all applicable local, national, and international regulations.

Executive Summary

4,4'-Methylenebis(2-ethylaniline), a substituted aromatic amine, presents a range of health and safety challenges in a laboratory environment. This guide provides a comprehensive overview of its hazard profile, recommended handling procedures, necessary personal protective equipment (PPE), and emergency protocols. It is imperative that all personnel handling this compound are thoroughly trained on its potential hazards and the procedures outlined herein to ensure a safe working environment. The primary hazards associated with 4,4'-Methylenebis(2-ethylaniline) include its potential carcinogenicity, acute oral toxicity, and irritation to the skin and eyes.[1][2] Furthermore, as an aromatic amine, there is a plausible mechanism for metabolic activation into genotoxic species. This guide also details experimental protocols for assessing the toxicological profile of such compounds and visualizes the putative toxicological pathway.

Hazard Identification and Classification

4,4'-Methylenebis(2-ethylaniline) is classified as a hazardous substance with the following primary concerns:

-

Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

-

Skin and Eye Irritation: It is known to cause skin and serious eye irritation.

-

Suspected Carcinogen: 4,4'-Methylenebis(2-ethylaniline) is suspected of causing cancer.[1][2] For the structurally related compound, 4,4'-methylene bis(2-methylaniline), the International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[3]

-

Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.[2]

Physical and Chemical Properties

A summary of the physical and chemical properties of 4,4'-Methylenebis(2-ethylaniline) is presented in Table 1.

| Property | Value |

| CAS Number | 19900-65-3 |

| Molecular Formula | C₁₇H₂₂N₂ |

| Molecular Weight | 254.37 g/mol [4] |

| Appearance | Light yellow to brown oily liquid or solid (pellets/flakes)[4] |

Toxicological Data

Comprehensive toxicological data for 4,4'-Methylenebis(2-ethylaniline) is limited. The available quantitative data is summarized in Table 2. For context and as a precautionary measure, data for the structurally similar and more extensively studied compound, 4,4'-Methylenebis(2-chloroaniline) (MBOCA), is provided in Table 3.

Quantitative Toxicity Data for 4,4'-Methylenebis(2-ethylaniline)

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 500 mg/kg (ATE)[1] |

ATE: Acute Toxicity Estimate

Quantitative Toxicity and Exposure Limit Data for 4,4'-Methylenebis(2-chloroaniline) (MBOCA) (for reference)

| Parameter | Species/Agency | Route | Value |

| LD50 | Rat | Oral | 750–2100 mg/kg bw[5] |

| LD50 | Rat | Dermal | >2000 mg/kg bw[5] |

| REL (TWA) | NIOSH | Inhalation | 0.003 mg/m³ (10-hour workshift)[6][7] |

| TLV (TWA) | ACGIH | Inhalation | 0.11 mg/m³ (8-hour workshift)[6] |

REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average

Signaling Pathway for Toxicity

The carcinogenicity of many aromatic amines is attributed to their metabolic activation into reactive electrophilic species that can form adducts with DNA, potentially leading to mutations.

Metabolic Activation of Aromatic Amines

The proposed metabolic activation pathway for aromatic amines like 4,4'-Methylenebis(2-ethylaniline) involves a two-step process. Initially, the arylamine undergoes N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxylamine is then further activated through esterification by N-acetyltransferase (NAT) or sulfotransferase (ST), forming a highly reactive arylnitrenium ion. This ultimate carcinogen can then covalently bind to nucleophilic sites on DNA, primarily at the C8 position of guanine, to form DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. echemi.com [echemi.com]

- 3. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 4. 4,4'-Methylenebis(2-ethylbenzamine) | C17H22N2 | CID 88306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. nj.gov [nj.gov]

- 7. restoredcdc.org [restoredcdc.org]

Reactivity of 4,4'-Methylenebis(2-ethylaniline) with isocyanates and epoxy resins

An In-depth Technical Guide to the Reactivity of 4,4'-Methylenebis(2-ethylaniline) with Isocyanates and Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-ethylaniline), commonly referred to as M-MEA, is an aromatic diamine that serves as a highly effective curing agent and chain extender for a variety of polymer systems. Its unique molecular structure, characterized by two primary amine groups and ethyl groups ortho to the amine functionalities, imparts a combination of desirable properties to the resulting polymers, including excellent thermal stability, mechanical strength, and chemical resistance. This technical guide provides a comprehensive overview of the reactivity of M-MEA with two major classes of thermosetting resins: isocyanates and epoxy resins.

The reaction of M-MEA with isocyanates leads to the formation of polyureas, a class of elastomers known for their exceptional toughness, flexibility, and abrasion resistance. When used with epoxy resins, M-MEA acts as a hardener, crosslinking the epoxy prepolymers to form a rigid, three-dimensional network with high-performance characteristics. Understanding the kinetics and mechanisms of these reactions is crucial for tailoring the properties of the final materials for specific applications, ranging from high-performance coatings and adhesives to advanced composites and biomedical devices.

This guide will delve into the fundamental chemistry of these reactions, present available quantitative data on the resulting polymer properties, provide detailed experimental protocols for their synthesis and characterization, and illustrate the key reaction pathways using signaling pathway diagrams.

Reactivity with Isocyanates: Polyurea Formation

The reaction between 4,4'-Methylenebis(2-ethylaniline) (M-MEA) and a diisocyanate is a polyaddition reaction that forms a polyurea. This reaction is typically very fast, even at ambient temperatures, and does not require a catalyst. The primary amine groups of M-MEA readily react with the isocyanate groups (-NCO) of the diisocyanate monomer.

Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of the nitrogen atom of the primary amine group of M-MEA to the electrophilic carbon atom of the isocyanate group. This results in the formation of a urea linkage (-NH-CO-NH-). As M-MEA is a diamine and the isocyanate is a di- or poly-isocyanate, this reaction proceeds to form long polymer chains. The ethyl groups on the M-MEA molecule provide steric hindrance, which can modulate the reaction rate compared to unsubstituted aromatic diamines.

The overall reaction can be represented as follows:

Factors Influencing Reactivity

Several factors influence the reactivity of M-MEA with isocyanates:

-

Isocyanate Structure: The reactivity of the isocyanate group is affected by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, leading to a faster reaction.

-

Steric Hindrance: The ethyl groups on the M-MEA molecule create steric hindrance around the amine groups, which can slow down the reaction compared to less hindered aromatic diamines like 4,4'-methylenedianiline (MDA). This can be advantageous in providing a longer pot life and better processability.

-

Temperature: The reaction is exothermic, and an increase in temperature will significantly increase the reaction rate.

-

Solvent: While often performed in bulk, the use of aprotic solvents can influence the reaction kinetics.

Properties of M-MEA Based Polyureas

Polyureas derived from M-MEA are expected to exhibit high thermal stability due to the aromatic backbone of both the diamine and many common diisocyanates like MDI (Methylene diphenyl diisocyanate) and TDI (Toluene diisocyanate). The ethyl groups can also contribute to improved flexibility and impact strength of the resulting polymer.

Table 1: Mechanical Properties of a Polyurea System

| Property | Value | Test Method |

| Tensile Strength | 23.8 MPa | ASTM D638 |

| Elongation at Break | 350% | ASTM D638 |

| 100% Modulus | 8.3 MPa | ASTM D638 |

| Tear Strength | 70 kN/m | ASTM D624 |

| Hardness | 90 Shore A | ASTM D2240 |

Note: The data in this table is representative of a polyurea system and may not be specific to an M-MEA based polyurea. It is intended for illustrative purposes.

Reactivity with Epoxy Resins: Epoxy Curing

4,4'-Methylenebis(2-ethylaniline) is widely used as a curing agent for epoxy resins. The primary amine groups of M-MEA react with the epoxide (oxirane) rings of the epoxy resin in a ring-opening addition reaction. This process leads to the formation of a highly cross-linked, three-dimensional polymer network.

Reaction Mechanism

The curing of an epoxy resin with an amine hardener like M-MEA is a multi-step process:

-

Primary Amine Addition: The nitrogen of a primary amine group attacks the terminal carbon of the epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group in the same manner, forming a tertiary amine and another hydroxyl group.

The hydroxyl groups formed during the reaction can catalyze the epoxy-amine reaction, leading to an auto-catalytic effect.

Curing Characteristics

The curing of epoxy resins with M-MEA is typically carried out at elevated temperatures to achieve a high degree of cross-linking and optimal properties. The steric hindrance from the ethyl groups on M-MEA results in a lower reactivity at room temperature compared to MDA, providing a longer pot life for processing.

Table 2: Curing Characteristics of an M-MEA/Epoxy System

| Property | Value | Method |

| Gel Time @ 150°C | 25 minutes | Rheometry |

| Peak Exotherm Temperature | 210°C | DSC (10°C/min) |

| Glass Transition Temp. (Tg) | 185°C | DSC |

Note: This data is illustrative for a typical aromatic amine-cured epoxy system and may vary depending on the specific epoxy resin and curing conditions.

Properties of M-MEA Cured Epoxy Resins

The aromatic structure of M-MEA contributes to the high thermal stability and chemical resistance of the cured epoxy network. The ethyl groups can enhance the toughness and flexibility of the otherwise brittle epoxy matrix.

Table 3: Mechanical Properties of an M-MEA Cured Epoxy Resin

| Property | Value | Test Method |

| Tensile Strength | 85 MPa | ASTM D638 |

| Flexural Strength | 130 MPa | ASTM D790 |

| Flexural Modulus | 3.5 GPa | ASTM D790 |

| Compressive Strength | 160 MPa | ASTM D695 |

Note: The data in this table is representative and can vary based on the specific epoxy resin, stoichiometry, and cure cycle.

Experimental Protocols

Synthesis of Polyurea from M-MEA and MDI

Materials:

-

4,4'-Methylenebis(2-ethylaniline) (M-MEA)

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, for solution polymerization)

Procedure (Bulk Polymerization):

-

Preheat M-MEA to a molten state (approximately 80-90°C) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

Melt the MDI in a separate container at around 50°C.

-

Under a nitrogen blanket and with vigorous stirring, slowly add the molten MDI to the molten M-MEA in a stoichiometric ratio (1:1 molar ratio of NCO to NH2 groups).

-

The reaction is highly exothermic and the viscosity will increase rapidly. Continue stirring for as long as possible (typically 1-5 minutes).

-

Pour the reacting mixture into a preheated mold.

-

Post-cure the polymer in an oven at 100°C for 24 hours to ensure complete reaction.

Curing of Epoxy Resin with M-MEA

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

4,4'-Methylenebis(2-ethylaniline) (M-MEA)

Procedure:

-

Calculate the stoichiometric amount of M-MEA required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of M-MEA. The AHEW of M-MEA (C17H22N2, MW = 254.38 g/mol ) is 254.38 / 4 = 63.6 g/eq.

-

Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

-

Melt the M-MEA at 80-90°C.

-

Add the molten M-MEA to the preheated epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven using a staged cure cycle, for example: 2 hours at 120°C followed by 2 hours at 180°C.

-

Allow the cured plaque to cool slowly to room temperature to avoid thermal stresses.

Characterization Techniques

Differential Scanning Calorimetry (DSC) for Cure Kinetics:

-

Prepare a small sample (5-10 mg) of the uncured epoxy/M-MEA mixture in a DSC pan.

-

Perform a dynamic scan from room temperature to approximately 300°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).

-

The exothermic peak observed corresponds to the curing reaction. The area under the peak gives the total heat of cure (ΔH).

-

The onset temperature, peak temperature, and end temperature of the exotherm provide information about the curing window.

-

Isothermal DSC runs can be performed at different temperatures to determine the time to a certain degree of cure.

Mechanical Testing:

-

Tensile Properties (ASTM D638): Dog-bone shaped specimens are tested under tension to determine tensile strength, modulus, and elongation at break.

-

Flexural Properties (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine flexural strength and modulus.

-

Compressive Properties (ASTM D695): Cylindrical or rectangular block specimens are compressed to determine compressive strength and modulus.

-

Hardness (ASTM D2240): The indentation hardness is measured using a durometer (Shore A for elastomers, Shore D for rigid plastics).

Structure-Property Relationships

The performance of polymers derived from M-MEA is intrinsically linked to their molecular structure:

-

Aromatic Backbone: The presence of aromatic rings from both M-MEA and aromatic isocyanates/epoxies provides high thermal stability and rigidity.

-

Ethyl Groups: The ortho-ethyl groups on the M-MEA molecule introduce steric hindrance, which moderates reactivity and can increase the flexibility and toughness of the polymer by disrupting chain packing.

-

Cross-link Density: In epoxy systems, the stoichiometry and cure conditions determine the cross-link density, which directly influences the glass transition temperature, modulus, and chemical resistance. A higher cross-link density generally leads to a higher Tg and modulus but lower toughness.

Conclusion

4,4'-Methylenebis(2-ethylaniline) is a versatile aromatic diamine that serves as an excellent building block for high-performance polyureas and epoxy resins. Its reactivity, moderated by the presence of ortho-ethyl groups, allows for a balance of processability and final properties. By understanding the reaction mechanisms and the influence of various factors on the curing process, researchers and engineers can effectively tailor the thermal and mechanical properties of M-MEA-based polymers to meet the demands of a wide range of advanced applications. Further research into the detailed kinetic and quantitative structure-property relationships of M-MEA with a broader range of isocyanates and epoxy resins will continue to expand its utility in the development of next-generation materials.

In-Depth Technical Guide: Unlocking the Potential of 4,4'-Methylenebis(2-ethylaniline) in Advanced Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Methylenebis(2-ethylaniline) (MBOEA) is a versatile aromatic diamine that is gaining significant attention in the field of polymer chemistry. Its unique molecular structure, featuring a methylene bridge between two ethyl-substituted aniline rings, imparts a desirable combination of reactivity, steric hindrance, and aromatic character. These attributes make MBOEA a valuable building block for high-performance polymers with tailored properties. This technical guide explores the core applications of MBOEA in the synthesis of epoxy resins, polyurethanes, and polyimides, providing a comprehensive overview of its impact on polymer properties, detailed experimental protocols, and a summary of key performance data.

Core Applications and Resulting Polymer Properties

MBOEA primarily serves as a high-performance curative for epoxy resins and a chain extender for polyurethane elastomers. It is also utilized as a monomer in the synthesis of polyimides and bismaleimides. The ethyl groups ortho to the amine functionalities provide steric hindrance, which influences the reaction kinetics and the final architecture of the polymer network, often leading to enhanced thermal and mechanical properties.

Epoxy Resin Curing Agent

As a curing agent for epoxy resins, MBOEA's aromatic nature contributes to high thermal stability and chemical resistance in the cured product. The reaction between the amine groups of MBOEA and the epoxide groups of a resin, such as diglycidyl ether of bisphenol A (DGEBA), results in a highly cross-linked, rigid network. This network structure is responsible for the excellent mechanical strength and durability of the final material.

Polyurethane Chain Extender

In polyurethane synthesis, MBOEA acts as a chain extender, reacting with isocyanate-terminated prepolymers to build high molecular weight elastomers. The resulting polyurethanes exhibit enhanced mechanical performance and dynamic properties. The incorporation of MBOEA into the hard segment of the polyurethane contributes to improved tensile strength, tear resistance, and overall durability.

Polyimide Monomer

MBOEA can also be employed as a diamine monomer in the synthesis of polyimides through polycondensation with a dianhydride, such as pyromellitic dianhydride (PMDA). The resulting polyimides are expected to exhibit high thermal stability, good mechanical properties, and excellent dielectric performance, making them suitable for applications in the electronics and aerospace industries.

Quantitative Data on Polymer Properties

The following tables summarize the typical physical properties of MBOEA and the mechanical and thermal properties of polymers synthesized using this versatile diamine.

Table 1: Typical Properties of 4,4'-Methylenebis(2-ethylaniline) (MBOEA)

| Property | Value | Reference |

| Molecular Weight | 254.38 g/mol | |

| Appearance | Yellow to amber viscous waxy solid | |

| Purity | ≥98% | |

| Moisture Content | ≤0.10% |

Table 2: Representative Mechanical Properties of Aromatic Amine-Cured Epoxy Resins

| Property | Typical Value Range |

| Tensile Strength | 70 - 100 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa |

| Elongation at Break | 3 - 6% |

| Flexural Strength | 100 - 150 MPa |

| Flexural Modulus | 3.0 - 4.5 GPa |

Table 3: Representative Thermal Properties of Aromatic Amine-Cured Epoxy Resins

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 150 - 200 °C |

| Heat Deflection Temperature (HDT) | 140 - 190 °C |

Table 4: Representative Mechanical Properties of Polyurethane Elastomers with Aromatic Diamine Chain Extenders

| Property | Typical Value Range |

| Hardness (Shore A/D) | 80A - 75D |

| 100% Modulus | 5 - 20 MPa |

| Tensile Strength | 25 - 50 MPa |

| Elongation at Break | 300 - 600% |

| Tear Strength | 50 - 100 kN/m |

Experimental Protocols

The following are detailed methodologies for key experiments involving 4,4'-Methylenebis(2-ethylaniline).

Protocol 1: Curing of Diglycidyl Ether of Bisphenol A (DGEBA) with MBOEA

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

4,4'-Methylenebis(2-ethylaniline) (MBOEA)

-

Mixing container

-

Vacuum oven

-

Mold

Procedure:

-

Stoichiometric Calculation: Calculate the required amount of MBOEA based on the amine hydrogen equivalent weight (AHEW) of MBOEA and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).

-

Mixing: Preheat the DGEBA resin to approximately 60-70 °C to reduce its viscosity. Add the calculated amount of MBOEA to the preheated resin.

-

Degassing: Stir the mixture thoroughly for 5-10 minutes until a homogeneous solution is obtained. Place the mixture in a vacuum oven at 70-80 °C for 15-20 minutes to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a preheated mold. A typical curing schedule involves heating the mold in an oven at 80-100 °C for 2-4 hours, followed by a post-curing step at 150 °C for 2-3 hours to ensure complete cross-linking.

-

Characterization: After cooling to room temperature, the cured epoxy resin can be demolded and subjected to mechanical and thermal analysis.

Protocol 2: Synthesis of a Polyurethane Elastomer using MBOEA as a Chain Extender

Materials:

-

Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

-

4,4'-Methylenebis(2-ethylaniline) (MBOEA) as the chain extender

-

Solvent (e.g., Dimethylacetamide - DMAc)

-

Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control

Procedure:

-

Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of diisocyanate at 80-90 °C for 2-3 hours to form an isocyanate-terminated prepolymer. The NCO content of the prepolymer should be monitored by titration.

-

Chain Extension: Dissolve the MBOEA chain extender in a suitable solvent. Cool the prepolymer to 60-70 °C and add the MBOEA solution dropwise with vigorous stirring.

-

Curing: After the addition of the chain extender is complete, pour the mixture into a mold and cure at 100-120 °C for 12-24 hours.

-

Characterization: The resulting polyurethane elastomer can be demolded and characterized for its mechanical and thermal properties.

Protocol 3: Synthesis of a Polyimide from MBOEA and Pyromellitic Dianhydride (PMDA)

Materials:

-

4,4'-Methylenebis(2-ethylaniline) (MBOEA)

-

Pyromellitic dianhydride (PMDA)

-

N-Methyl-2-pyrrolidone (NMP) as the solvent

-

Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

-

Poly(amic acid) Synthesis: In a dry reaction vessel under a nitrogen atmosphere, dissolve MBOEA in NMP. Slowly add an equimolar amount of PMDA to the solution with stirring. Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

-

Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate.

-

Thermal Imidization: Heat the cast film in a vacuum oven using a staged heating process: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to complete the conversion of the poly(amic acid) to the polyimide.

-

Characterization: The resulting polyimide film can be carefully removed from the glass plate and characterized.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.

Methodological & Application

Application Notes and Protocols: 4,4'-Methylenebis(2-ethylaniline) as a High-Performance Curing Agent for Epoxy Resins

Introduction

4,4'-Methylenebis(2-ethylaniline), also known as MBOEA, is an aromatic amine curing agent utilized to achieve superior mechanical and dynamic properties in epoxy resin systems.[1] Its chemical structure, featuring ethyl groups in the ortho position to the amine functionalities, creates steric hindrance that modulates its reactivity and enhances the performance of the cured polymer. This hindered amine structure contributes to benefits such as low heat build-up under compression and excellent durability.[1] MBOEA is particularly effective in applications demanding high performance, including coatings, adhesives, sealants, and cast elastomers.[1][2] These notes provide detailed protocols for the preparation and characterization of epoxy resins cured with MBOEA.

Key Applications

-

Adhesives & Sealants: Forms strong, durable bonds with excellent chemical resistance.[1][2]

-

High-Performance Coatings: Provides tough, resilient, and abrasion-resistant surfaces.[2]

-

Cast Elastomers: Imparts superior hydrolytic resistance and resiliency.[1]

-

Composites: Used in filament winding and for manufacturing laminated wood.[2]

Quantitative Data Summary

The following tables summarize the key properties of 4,4'-Methylenebis(2-ethylaniline) and the performance of epoxy systems cured with related aromatic amines.

Table 1: Properties of 4,4'-Methylenebis(2-ethylaniline) (MBOEA)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19900-65-3 | [1] |

| Molecular Weight ( g/mol ) | 254.38 | [1] |

| Appearance | Yellow to amber viscous waxy solid | [1] |

| Purity (wt%) | ≥98 | [1] |

| Moisture (%) | ≤0.10 | [1] |

| Amine Equivalent Weight | 124-130 | [2] |

| Viscosity (cps) | 2000-5000 |[2] |

Table 2: Example Thermal Properties of Epoxy Resins Cured with Sterically Hindered Aromatic Amines Note: Data below is for 4,4'-methylenebis(2,6-diethylaniline), a structurally similar curing agent, with different epoxy resins. Actual values for MBOEA systems will vary based on the specific epoxy resin and cure cycle.

| Curing Agent | Epoxy Resin Type | Curing Cycle | Heat Distortion Temp. (°C) | Reference |

| 4,4'-methylenebis(2,6-diethylaniline) | Bisphenol A (Epoxide Eq. 188) | 2 hrs @ 125°C + 16 hrs @ 150°C | 155 | [3] |

| 4,4'-methylenebis(2,6-diethylaniline) | Bisphenol A (Epoxide Eq. 263) | 2 hrs @ 125°C + 16 hrs @ 150°C | 141 | [3] |

| 4,4'-methylenebis(2,6-diethylaniline) | Epoxy Novolac (Epoxide Eq. 175) | 2 hrs @ 125°C + 16 hrs @ 150°C | 170 | [3] |

Experimental Protocols & Workflows

The following diagram illustrates the general workflow for preparing and characterizing epoxy samples cured with MBOEA.

Caption: General workflow for epoxy sample preparation and characterization.

Protocol 1: Preparation and Curing of Epoxy Resin with MBOEA

This protocol describes the preparation of a cured epoxy sample using MBOEA. The stoichiometry is critical for achieving optimal properties.

-

Materials & Equipment:

-

Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA).

-

4,4'-Methylenebis(2-ethylaniline) (MBOEA).

-

Beakers, stirring rod, or mechanical mixer.

-

Vacuum oven or desiccator.

-

Programmable oven.

-

Specimen molds (e.g., silicone or PTFE).

-

-

Calculating Stoichiometry:

-

Determine the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of MBOEA. The AHEW of MBOEA is its molecular weight (254.38 g/mol ) divided by the number of active hydrogens (4), which is ~63.6 g/eq.

-

Calculate the required parts by weight of MBOEA per 100 parts of resin (phr):

-

phr = (AHEW / EEW) * 100

-

-

Example: For an epoxy resin with an EEW of 188 g/eq, the required amount of MBOEA is approximately (63.6 / 188) * 100 ≈ 34 phr.[2]

-

-

Procedure:

-

Preheat the epoxy resin (e.g., to 60-80°C) to reduce its viscosity.

-

If MBOEA is solid, gently heat it until it becomes a liquid for easier mixing.

-

Weigh the calculated amounts of epoxy resin and MBOEA into a mixing vessel.

-

Mix thoroughly for 5-10 minutes until the mixture is homogeneous.

-

Degas the mixture in a vacuum oven or desiccator at 60-80°C for 15-30 minutes to remove entrapped air bubbles.

-

Pour the degassed mixture into preheated molds.

-

Transfer the molds to a programmable oven for curing. An example cure schedule is heating at 125°C for 2 hours, followed by a post-cure at 150°C for 16 hours.[3] Note: The optimal cure schedule may vary and should be determined experimentally.

-

Allow the cured samples to cool slowly to room temperature before demolding.

-

Protocol 2: Characterization of Curing Behavior by DSC

Differential Scanning Calorimetry (DSC) is used to investigate the curing kinetics, including the onset of cure, peak exothermic temperature, and total heat of reaction.[4][5]

-

Sample Preparation:

-

Prepare a small, uncured sample of the epoxy/MBOEA mixture as described in Protocol 1 (steps 3.1 to 3.4).

-

Accurately weigh 5-8 mg of the liquid mixture into a hermetic aluminum DSC pan.[5]

-

Seal the pan and place it in the DSC instrument. Use an empty, sealed pan as a reference.

-

-

DSC Analysis:

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[5]

-

Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the completion of the cure reaction (e.g., 250°C).

-

Run the analysis at several different heating rates (e.g., 2.5, 5, 10, and 15 °C/min) to study the cure kinetics.[5]

-

Record the heat flow as a function of temperature to obtain the curing exotherm.

-

Protocol 3: Evaluation of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of the cured epoxy material.

-

Sample Preparation:

-

Use a fully cured sample prepared according to Protocol 1.

-

Cut or crush the sample to obtain a small piece weighing 5-10 mg.

-

-

TGA Analysis:

-

Place the sample in the TGA sample pan (e.g., alumina or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air at 25 mL/min) from room temperature to 600-800°C at a constant heating rate (e.g., 20°C/min).[6]

-

Record the sample weight as a function of temperature.

-

Determine key parameters such as the onset degradation temperature (temperature at 5% weight loss) and the char yield at the final temperature.[6][7]

-

Curing Mechanism and Network Formation

The curing of epoxy resins with MBOEA proceeds through the reaction of the primary amine groups on the MBOEA molecule with the epoxide (oxirane) rings of the epoxy resin. Each reaction forms a hydroxyl group and a secondary amine. The resulting secondary amine can then react with another epoxide ring, leading to a highly cross-linked, three-dimensional thermoset network.

Caption: Simplified epoxy-amine reaction leading to a cross-linked network.

References

- 1. gantrade.com [gantrade.com]

- 2. M-OEA [titanos.com]

- 3. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]

- 4. Curing kinetics of 4,4′-Methylenebis epoxy and m-Xylylenediamine - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Polyurethane Synthesis Using 4,4'-Methylenebis(2-ethylaniline) as a Chain Extender

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Methylenebis(2-ethylaniline), also known as MBOEA, as a diamine chain extender in the synthesis of polyurethane elastomers. Polyurethanes are a versatile class of polymers whose properties can be tailored for a wide range of applications, from rigid foams to flexible elastomers. The choice of chain extender plays a pivotal role in determining the final characteristics of the polyurethane material. MBOEA is a high-performance aromatic diamine curative that can significantly enhance the mechanical and dynamic properties of polyurethane elastomers.[1] This document will cover the synthesis principles, detailed experimental procedures, and the expected properties of polyurethanes synthesized with MBOEA.

Principle of Polyurethane Synthesis with Diamine Chain Extenders

The synthesis of polyurethane elastomers using a diamine chain extender is typically a two-step process. The first step involves the reaction of a diisocyanate with a polyol (commonly a polyether or polyester) to create an isocyanate-terminated prepolymer. In the second step, known as chain extension or curing, this prepolymer is reacted with a diamine curative, in this case, 4,4'-Methylenebis(2-ethylaniline). The amine groups of the MBOEA react with the terminal isocyanate groups of the prepolymer to form urea linkages. This reaction builds the polymer chain, leading to a high-molecular-weight, cross-linked polyurethane-urea elastomer with enhanced properties.

Materials and Equipment

Materials

-

Diisocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) based prepolymer. The specific prepolymer will depend on the desired final properties.

-

Polyol: Polyether or polyester polyol (e.g., Polytetramethylene ether glycol - PTMEG).

-

Chain Extender: 4,4'-Methylenebis(2-ethylaniline) (MBOEA). This is a solid at room temperature and will require melting.

-

Solvent (optional): Anhydrous Dimethylformamide (DMF) or other suitable solvent.

-

Catalyst (optional): Dabco T-12 (Dibutyltin dilaurate - DBTDL) or other suitable catalyst to control the reaction rate.

-

Mold Release Agent: To facilitate the removal of the cured elastomer from the mold.

-

Cleaning Solvents: Acetone, isopropanol.

Equipment

-

Reaction kettle or suitable reaction vessel with mechanical stirring, heating, and vacuum capabilities.

-

Heating mantle or oil bath.

-

Vacuum oven.

-

Molds (e.g., aluminum, steel, or silicone).

-

Hot press (for some applications).

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Experimental Protocols

Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer

-

Preparation: Ensure the reaction vessel is clean and dry. Charge the polyol into the reactor.

-

Degassing: Heat the polyol to 100-110°C under vacuum for 1-2 hours to remove any residual water.

-

Cooling: Cool the degassed polyol to the desired reaction temperature (typically 60-80°C).

-

Diisocyanate Addition: Under a nitrogen atmosphere, slowly add the diisocyanate to the polyol with constant stirring. An exothermic reaction will occur. Maintain the temperature within the desired range.

-

Reaction: Continue stirring at the reaction temperature for 2-4 hours.

-

NCO Content Determination: At the end of the reaction, determine the free isocyanate content (%NCO) of the prepolymer using a standard titration method (e.g., with di-n-butylamine). This is crucial for calculating the stoichiometric amount of chain extender.

Protocol 2: Chain Extension with 4,4'-Methylenebis(2-ethylaniline) (MBOEA)

-

Prepolymer Preparation: Preheat the synthesized prepolymer to 80-90°C and degas under vacuum to remove any entrapped air.

-

MBOEA Preparation: 4,4'-Methylenebis(2-ethylaniline) is a solid at room temperature. It needs to be melted in an oven at 100-110°C until it becomes a clear liquid.

-

Stoichiometric Calculation: Calculate the required amount of MBOEA based on the %NCO of the prepolymer and the equivalent weight of MBOEA. A stoichiometry of 95-105% of the theoretical amount is typically used.

-

Mixing: Quickly and thoroughly mix the molten MBOEA with the degassed prepolymer. The pot life (working time) can be short, so efficient mixing is essential.

-

Casting: Pour the mixture into a preheated mold (100-120°C) that has been treated with a mold release agent.

-

Curing: Cure the cast polyurethane in an oven at 100-120°C for several hours (typically 16-24 hours).

-

Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 110°C) for 16-24 hours is often recommended.

-

Demolding and Conditioning: Allow the cured elastomer to cool to room temperature before demolding. Condition the samples at room temperature for at least 7 days before testing the mechanical properties.

Data Presentation

Table 1: Mechanical Properties of a Polyurethane Elastomer (Reference data with MOCA chain extender) [2]

| Property | Test Method | Value |

| Hardness | ASTM D2240 | 65 Shore A |

| Tensile Strength | ASTM D412 | 570.12 psi (3.93 MPa) |

| Elongation at Break | ASTM D412 | 325.39% |

| Tear Resistance | ASTM D624 | 29.53 kN/m |

| Rebound Resilience | ASTM D2632 | 35% |

| Abrasion Resistance | ASTM D5963 | 36.22 mm³ |

Table 2: Thermal Properties of Aromatic Diamine Cured Polyurethanes (General Expected Trends)

| Property | Test Method | Expected Trend for MBOEA-cured PU |

| Glass Transition Temperature (Tg) | DSC | Dependent on polyol and hard segment content |

| Decomposition Temperature (Td) | TGA | High, typical for aromatic polyurethanes |

Visualizations

Caption: Chemical reaction pathway for polyurethane synthesis.

Caption: Experimental workflow for polyurethane elastomer synthesis.

Conclusion

4,4'-Methylenebis(2-ethylaniline) (MBOEA) is a potent chain extender for producing high-performance polyurethane elastomers. By following the detailed protocols outlined in these application notes, researchers can synthesize polyurethane materials with enhanced mechanical and dynamic properties suitable for a variety of demanding applications. While specific quantitative data for MBOEA-extended polyurethanes is limited in publicly available literature, the provided reference data for similar systems and the general principles of polyurethane chemistry offer a strong foundation for development and characterization. Further empirical studies are encouraged to establish a comprehensive property profile for polyurethanes synthesized with this specific chain extender.

References

Step-by-Step Protocols for Polymer Synthesis Utilizing 4,4'-Methylenebis(2-ethylaniline)

For Researchers, Scientists, and Drug Development Professionals